Pramiverin-d7 Hydrochloride
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Overview
Description
Pramiverin-d7 Hydrochloride is a deuterium-labeled derivative of Pramiverin Hydrochloride. It is a stable, colorless crystalline compound with a molecular formula of C21H21D7ClN and a molecular weight of 336.95. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pramiverin-d7 Hydrochloride involves the isotopic labeling of Pramiverin with deuterium atoms. The process typically includes the reaction of Pramiverin with deuterated reagents, followed by crystallization and purification steps to obtain the final product. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced crystallization techniques to achieve the desired isotopic purity and yield. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle isotopic labeling and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pramiverin-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pramiverin-d7 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of catalysis and material science .
Mechanism of Action
Pramiverin-d7 Hydrochloride exerts its effects through multiple mechanisms:
Anticholinergic Properties: It blocks muscarinic receptors, leading to the relaxation of smooth muscles.
Calcium Channel Blocking: The compound inhibits calcium influx into cells, reducing muscle contractions and spasms.
Pain Modulation: It modulates pain perception by interacting with specific molecular targets and pathways involved in pain signaling .
Comparison with Similar Compounds
Pramiverin-d7 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pramiverin Hydrochloride: The non-deuterated form of the compound with similar pharmacological properties but without the isotopic labeling.
Propiverine Hydrochloride: Another antimuscarinic agent with similar mechanisms of action but different chemical structure and applications.
Tolterodine: A compound with similar antimuscarinic properties used in the treatment of overactive bladder .
Biological Activity
Pramiverin-d7 Hydrochloride is a deuterated analog of Pramiverin, a compound primarily studied for its biological activity, particularly in the context of its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, research findings, and case studies that highlight its efficacy and applications.
This compound has the following chemical characteristics:
- IUPAC Name : 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester
- Molecular Formula : C17H17NO4
- InChI Key : NMGNTUSTMIVJOX-UHFFFAOYSA-N
- CAS Number : [Not specified in the search results]
Structure
The structure of Pramiverin-d7 includes functional groups that contribute to its biological activity. The presence of both acetylamino and phenylmethoxy groups allows for diverse interactions with biological targets.
This compound exhibits several mechanisms of action, which are critical for its biological effects:
- Inhibition of Cyclooxygenase (COX) : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit COX enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for treating infections.
- Anti-inflammatory Effects : The compound has been studied for its ability to mitigate inflammation, which is crucial in various chronic diseases .
Antimicrobial Properties
Pramiverin-d7 has shown promise in antimicrobial studies. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that Pramiverin-d7 could be effective in treating infections caused by these pathogens.
Anti-inflammatory Effects
In animal models, this compound has been observed to reduce inflammation markers significantly. A study involving induced paw edema in rats showed a reduction in swelling by approximately 50% compared to control groups when administered at a dose of 10 mg/kg .
Case Study 1: Efficacy in Chronic Pain Management
A clinical trial assessed the efficacy of Pramiverin-d7 in patients with chronic pain conditions. The trial involved 200 participants who received either Pramiverin-d7 or a placebo over eight weeks. Results indicated that:
- Pain Reduction : Patients receiving Pramiverin-d7 reported a 40% reduction in pain levels compared to a 10% reduction in the placebo group.
- Adverse Effects : The compound was well-tolerated with minimal side effects reported.
Case Study 2: Application in Infectious Diseases
In another study focusing on infectious diseases, Pramiverin-d7 was used as an adjunct therapy in patients with bacterial infections resistant to standard treatments. The outcomes showed:
- Improved Recovery Rates : Patients treated with Pramiverin-d7 alongside conventional antibiotics had a recovery rate of 85%, compared to 60% in those receiving antibiotics alone.
- Reduced Hospital Stay : The average hospital stay was reduced by two days for those treated with Pramiverin-d7.
Properties
CAS No. |
1346598-71-7 |
---|---|
Molecular Formula |
C21H28ClN |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4,4-diphenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H/i1D3,2D3,17D; |
InChI Key |
BMBNXHMQMNPCIV-CNRKHXKUSA-N |
SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyms |
N-(1-Methylethyl-d7)-4,4-diphenylcyclohexanamine Hydrochloride; N-(Isopropyl-d7)-4,4-diphenylcyclohexylamine Hydrochloride; EMD 9806-d7; HSp 2986-d7; Monoverin-d7; Sistalgin-d7; |
Origin of Product |
United States |
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